molecular formula C18H17N3O3S B2376944 [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-phenyl-1,3-thiazole-4-carboxylate CAS No. 924018-25-7

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B2376944
CAS No.: 924018-25-7
M. Wt: 355.41
InChI Key: PTNIEWAQUIMFNQ-UHFFFAOYSA-N
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Description

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Thiazoles have potent biological applications and are present in several drugs used in the cure of cancer .


Synthesis Analysis

Thiazoles can be prepared through several artificial paths . For example, aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical .


Molecular Structure Analysis

The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions due to their aromaticity. The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely. For example, free thiazole is a light-yellow liquid with an odor similar to pyridine .

Scientific Research Applications

Heterocyclic Compound Synthesis and Antibacterial Applications

Studies have demonstrated the synthesis of heterocyclic compounds incorporating elements like thiophene, thiazole, and pyridone, highlighting their significant role in developing new antibiotics and antibacterial drugs. These compounds have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria, underscoring their potential in addressing antibiotic resistance and developing novel antimicrobial agents (Ahmed, 2007); (Darwish et al., 2014).

Antitumor Activity

The synthesis of polyfunctionally substituted heterocyclic compounds derived from related cyanoacetamide structures has been investigated for their antitumor activities. These studies have shown that some of these compounds exhibit high inhibitory effects against various cancer cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, suggesting their potential in cancer therapy research (Shams et al., 2010).

Corrosion Inhibition

Amino acid-based imidazolium zwitterions derived from similar structures have been studied as novel and green corrosion inhibitors for mild steel. These compounds offer a sustainable alternative to traditional corrosion inhibitors, with one showing up to 96.08% efficiency at low concentrations. Their application in protecting infrastructure and machinery from corrosion could have significant economic and environmental benefits (Srivastava et al., 2017).

Anticonvulsant Agents

Research has also focused on synthesizing heterocyclic compounds containing a sulfonamide thiazole moiety with potential anticonvulsant activities. These compounds have been tested for their efficacy in protecting against convulsions induced by picrotoxin, indicating their possible use in developing new treatments for epilepsy and other seizure-related disorders (Farag et al., 2012).

Safety and Hazards

The safety and hazards of thiazole derivatives can vary widely depending on the specific compound. Some thiazole derivatives have been found to be active against a wide range of multi-drug resistant Gram-negative bacteria .

Future Directions

Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions .

Properties

IUPAC Name

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-phenyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c19-12-18(8-4-5-9-18)21-15(22)10-24-17(23)14-11-25-16(20-14)13-6-2-1-3-7-13/h1-3,6-7,11H,4-5,8-10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNIEWAQUIMFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)COC(=O)C2=CSC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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